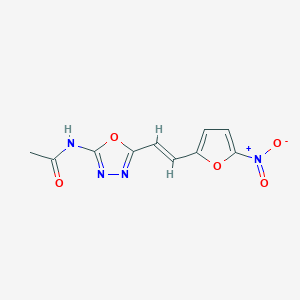

N-(5-(2-(5-Nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2-yl)acetamide

Description

This compound features a 1,3,4-oxadiazole core substituted with a vinyl-linked 5-nitrofuran moiety and an acetamide group. The 5-nitrofuran group is a nitroheterocyclic pharmacophore known for its antiparasitic and antimicrobial properties, while the oxadiazole ring contributes to bioisosteric interactions, enhancing binding affinity and metabolic stability . The vinyl bridge between the oxadiazole and nitrofuran likely modulates electronic effects and conformational flexibility, influencing pharmacological activity.

Properties

Molecular Formula |

C10H8N4O5 |

|---|---|

Molecular Weight |

264.19 g/mol |

IUPAC Name |

N-[5-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl]acetamide |

InChI |

InChI=1S/C10H8N4O5/c1-6(15)11-10-13-12-8(19-10)4-2-7-3-5-9(18-7)14(16)17/h2-5H,1H3,(H,11,13,15)/b4-2+ |

InChI Key |

OTIZUKJDJHQEFI-DUXPYHPUSA-N |

Isomeric SMILES |

CC(=O)NC1=NN=C(O1)/C=C/C2=CC=C(O2)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)NC1=NN=C(O1)C=CC2=CC=C(O2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is typically synthesized by cyclization of appropriate hydrazide precursors with carboxylic acid derivatives or their equivalents. Common methods include:

Cyclodehydration of acyl hydrazides : Hydrazides derived from 5-nitrofuran-2-carboxylic acid or related intermediates are cyclized under dehydrating conditions (e.g., using phosphorus oxychloride or polyphosphoric acid) to form the oxadiazole ring.

Oxidative cyclization : In some protocols, oxidative agents such as ammonium ferric sulfate or other mild oxidants facilitate ring closure from hydrazide intermediates.

These methods yield the 1,3,4-oxadiazole substituted at the 2-position with the nitrofuran moiety.

Acetylation to Form the Acetamide

The final step involves acetylation of the amino group on the oxadiazole ring:

Treatment of the amino-oxadiazole intermediate with acetic anhydride or acetyl chloride under mild conditions yields the acetamide.

This step is usually performed at low to moderate temperatures (0–25 °C) to avoid decomposition of the nitrofuran moiety.

The product is purified by recrystallization or chromatographic methods.

Representative Experimental Procedure

A typical synthetic route based on literature precedents and related compounds is as follows:

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1. Preparation of hydrazide | 5-Nitrofuran-2-carboxylic acid + hydrazine hydrate, reflux in ethanol | Formation of 5-nitrofuran-2-carbohydrazide | 85–90 |

| 2. Cyclization to oxadiazole | Hydrazide + acetic anhydride or POCl3, reflux | Formation of 1,3,4-oxadiazole ring | 70–80 |

| 3. Knoevenagel condensation | Oxadiazole + 5-nitrofuran-2-carbaldehyde, AcOH, reflux 4–6 h | Formation of vinyl linkage (E-isomer) | 60–75 |

| 4. Acetylation | Amino-oxadiazole + Ac2O, 0–25 °C, 1–2 h | Formation of acetamide derivative | 80–90 |

Analytical and Structural Confirmation

NMR Spectroscopy : The vinyl protons show characteristic coupling constants (J ~16 Hz) confirming the trans configuration of the double bond.

Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight confirm the compound's identity.

Elemental Analysis : Carbon, hydrogen, and nitrogen percentages align with calculated values for the target compound.

Melting Point : Sharp melting points indicate purity and successful synthesis.

Research Findings and Notes

The vinyl linkage formation via Knoevenagel condensation is stereoselective, favoring the (E)-isomer, which is crucial for biological activity.

The nitrofuran moiety is sensitive to harsh conditions; thus, mild reaction conditions are preferred to prevent reduction or decomposition.

The acetamide group enhances solubility and may influence the compound's pharmacokinetic properties.

Yields vary depending on the purity of starting materials and reaction optimization but generally range from 60% to 90% across steps.

The compound has been studied for antimicrobial activity, with synthesis methods adapted to preserve the functional groups critical for bioactivity.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Purpose | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Hydrazide formation | 5-Nitrofuran-2-carboxylic acid + hydrazine hydrate, reflux ethanol | Precursor for oxadiazole ring | 85–90 | Requires pure starting acid |

| Cyclization to oxadiazole | Acetic anhydride or POCl3, reflux | Ring closure to form oxadiazole | 70–80 | Control temperature to avoid side reactions |

| Vinyl linkage formation | 5-Nitrofuran-2-carbaldehyde, AcOH, reflux | Knoevenagel condensation | 60–75 | Stereoselective (E)-isomer formation |

| Acetylation | Acetic anhydride, 0–25 °C | Formation of acetamide group | 80–90 | Mild conditions preserve nitrofuran |

Chemical Reactions Analysis

N-(5-(2-(5-Nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted nitrofuran compounds .

Scientific Research Applications

N-(5-(2-(5-Nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound’s antimicrobial properties make it a candidate for the development of new antibiotics, particularly against drug-resistant bacterial strains.

Materials Science: The unique electronic properties of the compound make it useful in the development of organic semiconductors and other electronic materials.

Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-(5-(2-(5-Nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2-yl)acetamide involves the interaction of the nitrofuran moiety with biological targets. The nitrofuran group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The oxadiazole ring may also contribute to the compound’s activity by stabilizing the reactive intermediates and facilitating their interaction with molecular targets .

Comparison with Similar Compounds

Structural Analogues with Nitrofuran Moieties

- N-(3,4-dimethoxyphenethyl)-2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylthio)acetamide (14) and 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylthio)-N-propylacetamide (15) :

- Structural Difference : These compounds replace the oxadiazole ring with a thiadiazole core.

- Activity : Both exhibit potent antileishmanial activity (IC₅₀ = 19.1–19.5 μM) due to the 5-nitrofuran’s redox-active nitro group, which generates cytotoxic free radicals in parasites .

- Key Insight : The oxadiazole variant may offer improved metabolic stability compared to thiadiazole, as oxadiazoles are less prone to enzymatic degradation.

Oxadiazole-Acetamide Derivatives with Varied Substituents

Key Observations :

- Melting Points: Derivatives with bulky substituents (e.g., phthalazinone in 4b) exhibit higher melting points (>300°C), suggesting greater crystallinity and stability .

Functional Group Variations and Bioactivity

- Benzothiazol/Thiazol Derivatives : Compounds like 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide (melting point: 200.9–201.7°C) highlight the role of heterocyclic amines in improving anticancer activity via hydrogen bonding with cellular targets .

- Pyridazinone Hybrids: Derivatives such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide demonstrate mixed FPR1/FPR2 agonist activity, underscoring the versatility of acetamide-oxadiazole scaffolds in targeting diverse receptors .

Biological Activity

N-(5-(2-(5-Nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that features a nitrofuran moiety and an oxadiazole structure. These components are known for their potential biological activity, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be synthesized through various multi-step synthetic pathways involving starting materials that contain furan and oxadiazole structures. The synthesis typically requires careful control of reaction conditions to optimize yield and purity. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the progress of these reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing nitrofuran and oxadiazole moieties. Specifically, derivatives similar to this compound have shown strong bactericidal effects against various strains of bacteria, including Staphylococcus spp. and E. coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity Against Selected Bacteria

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Similar Oxadiazole Derivative | E. coli | 16 µg/mL |

| Ciprofloxacin | Staphylococcus aureus | 4 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines, including L929 fibroblast cells. The results indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, others demonstrate low toxicity levels, suggesting a selective action against microbial cells rather than mammalian cells.

Table 2: Cytotoxicity Results on L929 Cells

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| This compound | 50 | 85 |

| Control (No Treatment) | - | 100 |

| Acetylated Oxadiazole Derivative | 100 | 60 |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Redox Reactions : The nitro group in the compound is known to participate in redox reactions, which may lead to the generation of reactive oxygen species (ROS), contributing to microbial cell death.

- Inhibition of Enzymatic Activity : The oxadiazole moiety may inhibit specific enzymes critical for bacterial metabolism or cell wall synthesis.

- Gene Expression Modulation : Some studies suggest that these compounds can influence gene expression related to biofilm formation and antibiotic resistance.

Case Studies

A notable study published in December 2021 demonstrated the effectiveness of a similar oxadiazole derivative against antibiotic-resistant strains of Staphylococcus aureus, showcasing its potential as a therapeutic agent in treating resistant infections . Another study indicated that compounds with both nitrofuran and oxadiazole structures exhibited significant cytotoxicity against cancer cell lines while sparing normal cells .

Q & A

Q. What are the optimized synthetic routes for N-(5-(2-(5-Nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2-yl)acetamide, and how can reaction conditions be adjusted to improve yield?

The synthesis of this compound involves coupling nitro-furan-derived vinyl groups with oxadiazole-acetamide scaffolds. A common approach includes refluxing 5-nitrofuran-2-carbaldehyde with hydroxylamine to form the oxadiazole core, followed by a Knoevenagel condensation to introduce the vinyl group. Key parameters for yield optimization include:

- Reaction time : Prolonged reflux (4–6 hours) ensures complete cyclization of the oxadiazole ring .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity, while triethylamine aids in neutralizing HCl byproducts during acetamide formation .

- Purification : Recrystallization from pet-ether or ethanol improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

A combination of techniques is required:

- NMR : and NMR confirm vinyl proton coupling () and oxadiazole C=O resonance (~165 ppm) .

- IR : Stretching frequencies at 1720–1740 cm (C=O of acetamide) and 1520 cm (nitro group) validate functional groups .

- Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns specific to the nitrovinyl-oxadiazole moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between different substituted 1,3,4-oxadiazole derivatives?

Discrepancies often arise from structural variations (e.g., electron-withdrawing vs. donating substituents). To address this:

- Comparative SAR studies : Evaluate substituent effects on lipophilicity (via logP calculations) and bacterial membrane penetration . For example, nitro groups enhance redox-mediated cytotoxicity in anaerobic pathogens .

- Enzyme-specific assays : Use purified bacterial enzymes (e.g., DNA gyrase) to isolate target interactions, minimizing confounding factors from whole-cell assays .

- Statistical modeling : Apply multivariate analysis to correlate substituent electronic parameters (Hammett constants) with MIC values .

Q. What computational methods support the analysis of structure-activity relationships (SAR) for nitroheterocyclic compounds like this?

Advanced approaches include:

- Docking simulations : Molecular docking with bacterial nitroreductases (e.g., NfsB) predicts binding affinities and identifies critical hydrogen bonds between the nitro group and active-site residues (e.g., Tyr68) .

- DFT calculations : Assess electron distribution in the nitrovinyl-oxadiazole system; HOMO-LUMO gaps <3 eV suggest redox activity relevant to prodrug activation .

- MD simulations : Track conformational stability of the compound in lipid bilayers to evaluate membrane permeability .

Q. How to design enzyme inhibition assays to evaluate the mechanism of action against bacterial targets?

A robust protocol includes:

- Enzyme selection : Prioritize targets like dihydrofolate reductase (DHFR) or β-lactamase, which are inhibited by nitroheterocycles .

- Kinetic assays : Measure values using fluorogenic substrates (e.g., Mca-YVADAPK(Dnp)-OH for proteases) to quantify competitive vs. non-competitive inhibition .

- Redox profiling : Monitor nitro group reduction kinetics (via UV-Vis at 420 nm) to link metabolic activation to enzyme inhibition .

Data Contradiction Analysis

- Example contradiction : Variability in antibacterial activity across studies.

- Resolution : Standardize testing conditions (e.g., agar dilution vs. broth microdilution) and control for nitroreductase expression levels in bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.